molecular formula C25H19FN2O3S2 B2730935 14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione CAS No. 1212402-59-9

14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B2730935
CAS No.: 1212402-59-9
M. Wt: 478.56
InChI Key: JVFCVUDVYQULRM-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines multiple rings, including thiazole, thiopyrano, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, followed by the construction of the thiopyrano and isoindole rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiazole, thiopyrano, and isoindole moieties. Examples include:

Uniqueness

The uniqueness of 7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione lies in its complex structure, which combines multiple bioactive moieties into a single molecule. This structural complexity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

14-(4-fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3S2/c26-12-6-8-13(9-7-12)28-23(29)18-14-10-15(19(18)24(28)30)20-17(14)16(11-4-2-1-3-5-11)21-22(32-20)27-25(31)33-21/h1-9,14-20H,10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCVUDVYQULRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=CC=C7)SC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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